2-(5-{[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide is a small molecule that specifically and irreversibly inhibits the KRAS G12C protein. [] It is an orally bioavailable inhibitor. This compound has shown promise in preclinical and clinical trials for the treatment of solid tumors. []
As a potent and selective kinase inhibitor, 2-(5-{[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide likely undergoes chemical reactions with specific amino acid residues within the active site of its target protein. These reactions may involve covalent modifications, such as Michael addition or Schiff base formation, leading to irreversible inhibition of the kinase activity. [] Detailed analysis of these chemical reactions would require further investigation and experimental validation.
2-(5-{[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide acts by binding to the KRAS G12C protein at a pocket that is only accessible when KRAS G12C is in its inactive state. [] This binding prevents KRAS G12C from transitioning to its active state and subsequently inhibits downstream signaling pathways involved in cell proliferation and survival.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: